2-benzoyl-1H-benzo[f]chromen-3(2H)-one 2-benzoyl-1H-benzo[f]chromen-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13319895
InChI: InChI=1S/C20H14O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-11,17H,12H2
SMILES: C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol

2-benzoyl-1H-benzo[f]chromen-3(2H)-one

CAS No.:

Cat. No.: VC13319895

Molecular Formula: C20H14O3

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

2-benzoyl-1H-benzo[f]chromen-3(2H)-one -

Specification

Molecular Formula C20H14O3
Molecular Weight 302.3 g/mol
IUPAC Name 2-benzoyl-1,2-dihydrobenzo[f]chromen-3-one
Standard InChI InChI=1S/C20H14O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-11,17H,12H2
Standard InChI Key ZSSLJXUNDUZGRR-UHFFFAOYSA-N
SMILES C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4
Canonical SMILES C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4

Introduction

Structural Characteristics

The compound consists of a benzo[f]chromen-3-one scaffold fused with a benzoyl group at position 2 (Figure 1). Key structural attributes include:

  • Chromenone Core: A fused bicyclic system comprising a benzene ring and a pyran-2-one moiety.

  • Benzoyl Substituent: Attached at the C2 position, contributing to electronic and steric effects that modulate biological activity .

  • Stereoelectronic Properties: The conjugated system of the chromenone core and benzoyl group enhances stability and influences intermolecular interactions, as evidenced by NMR and IR spectral data .

Table 1: Key Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC20H14O3\text{C}_{20}\text{H}_{14}\text{O}_{3}
Molecular Weight302.3 g/mol
CAS Number14103-22-1
Spectral ConfirmationIR: 1720 cm⁻¹ (C=O), 1H-NMR: δ 8.98 (s, 1H)

Synthetic Methodologies

Knoevenagel Condensation Route

A primary synthesis involves the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with ethyl benzoylacetate in the presence of a base (e.g., piperidine), yielding 3-benzoyl-5,6-benzocoumarin (4a). Subsequent sodium borohydride reduction produces the saturated lactone (5a), which reacts with thiourea to form the target compound .

2-Hydroxy-1-naphthaldehyde+Ethyl benzoylacetatebase3-Benzoyl-5,6-benzocoumarinNaBH4Lactone intermediateThioureaTarget Compound\text{2-Hydroxy-1-naphthaldehyde} + \text{Ethyl benzoylacetate} \xrightarrow{\text{base}} \text{3-Benzoyl-5,6-benzocoumarin} \xrightarrow{\text{NaBH}_4} \text{Lactone intermediate} \xrightarrow{\text{Thiourea}} \text{Target Compound}

Glyoxalic Acid-Mediated Synthesis

Alternative routes utilize glyoxalic acid and 3-acetylbenzocoumarin under acidic conditions to form intermediates like 4-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)but-2-enoic acid (4), which are further functionalized with nucleophiles .

Table 2: Synthetic Yields and Conditions

Starting MaterialReagent/ConditionsYieldSource
2-Hydroxy-1-naphthaldehydeEthyl benzoylacetate, piperidine42–98%
3-AcetylbenzocoumarinGlyoxalic acid, HCl/AcOH72–90%

Biological Activities

Table 3: Sirtuin Inhibition Profiles

CompoundSIRT1 IC₅₀ (μM)SIRT2 IC₅₀ (μM)Selectivity Ratio
6e261315.4 (SIRT2)
2450133.8 (SIRT2)

Antibacterial Activity

Functionalized analogs demonstrate broad-spectrum antibacterial effects. Compound a3 (7-butylamino derivative) exhibited bactericidal activity against Staphylococcus aureus and Bacillus cereus with inhibition zones of 22–28 mm, surpassing cephalexin in potency .

Antioxidant Properties

Coumarin derivatives derived from this scaffold showed radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 18–45 μM .

Structure-Activity Relationships (SAR)

  • N1-Substitution: Methyl or benzyl groups at N1 enhance SIRT2 selectivity (e.g., 6e vs. cambinol) .

  • Benzoyl Ring Modifications: Electron-withdrawing groups (e.g., Br, CF₃) improve antibacterial activity, while electron-donating groups (e.g., OMe) reduce potency .

  • Chromenone Core Expansion: Fusion with biphenyl groups (e.g., 6d) increases metabolic stability but reduces solubility .

Table 4: Impact of Substituents on Biological Activity

Substituent PositionGroupEffect on Activity
N1Methyl↑ SIRT2 selectivity (15.4-fold)
C4' (Benzoyl)Bromine↑ Antibacterial potency (MIC = 2 μg/mL)
C6 (Chromenone)Phenyl↓ Solubility, ↑ Cytotoxicity

Applications and Future Directions

  • Oncology: SIRT2-selective inhibitors are under preclinical evaluation for lymphoma and prostate cancer .

  • Antimicrobials: Derivatives with halogenated benzoyl groups are candidates for drug-resistant bacterial infections .

  • Materials Science: Fluorescent properties of chromenone derivatives are explored for organic LEDs .

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